Condensation Reactions: As an aldehyde, it can undergo condensation reactions, notably with amines to form imines or with hydrazines to yield hydrazones. For instance, it can react with phenylphosphonic diamide to form a hydrazone intermediate, which is then used in the synthesis of novel 4-(1,3,2-diazaphosphinin-5-yl)-1,2-dihydrothieno[3,2-d][1,2,3]diazaphosphinines. []
Reductive Amination: This aldehyde can undergo reductive amination, where it reacts with an amine in the presence of a reducing agent to form a secondary amine. This approach has been explored to synthesize (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, a key pharmaceutical intermediate. []
Grignard Reactions: The aldehyde functionality is also amenable to Grignard reactions, enabling the formation of secondary alcohols upon reaction with Grignard reagents. This approach is exemplified in the synthesis of (2R,4S,5R)-3,4-Dimethyl-5-phenyl-2-[4-(trifluoromethyl)phenyl]-1,3,2-oxazaphospholidine(P—B)borane. []
Pharmaceutical Intermediates: It serves as a vital precursor in the synthesis of (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, a key intermediate in the production of a chemokine CCR5 antagonist. [] This antagonist class exhibits potential for treating HIV by blocking viral entry into cells.
Heterocyclic Compounds: It serves as a starting material in the multistep synthesis of complex heterocyclic compounds, such as 4-(1,3,2-diazaphosphinin-5-yl)-1,2-dihydrothieno[3,2-d][1,2,3]diazaphosphinines. [] These compounds may hold potential for various applications, including drug development, due to their unique structural features.
CCR5 Antagonists: This aldehyde is a crucial building block in synthesizing piperazine-based CCR5 antagonists, specifically Sch-350634. [] Sch-350634 exhibits potent inhibition of HIV-1 entry and replication, highlighting the potential of this class of compounds in HIV treatment.
Neurokinin 1 (NK1) Receptor Antagonists: It serves as a key building block in developing potent and selective neurokinin 1 (NK1) receptor antagonists. [, , ] These antagonists show therapeutic potential for treating various central nervous system disorders, including depression and anxiety, by blocking the action of substance P at the NK1 receptor.
CAS No.: 108418-13-9
CAS No.: 540-11-4
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.:
CAS No.: 290299-12-6